![molecular formula C15H20N4O2 B6424068 tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate CAS No. 2548998-70-3](/img/structure/B6424068.png)
tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is an organometallic compound with a wide range of applications in scientific research. It is a derivative of the primary amine group, containing a tert-butyl group and a triazole ring, and is commonly referred to as TBTC. This compound has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and as a ligand in the binding of metal ions.
Aplicaciones Científicas De Investigación
TBTC has been used in a variety of scientific research applications, including as a ligand for binding metal ions, as a catalyst for the synthesis of pharmaceuticals, and in the study of enzyme inhibition. It has also been used in the synthesis of other organometallic compounds, such as cobalt-based complexes.
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate”. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBTC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It is also relatively non-toxic, making it safe to use in experiments. However, it can be difficult to purify, and must be used in relatively small amounts for optimal results.
Direcciones Futuras
TBTC has a wide range of potential applications in scientific research. It could be used in the synthesis of new pharmaceuticals, or as a ligand for binding metal ions. It could also be used in the study of enzyme inhibition, or as a catalyst for the synthesis of other organometallic compounds. Additionally, it could be used to study the biochemical and physiological effects of other compounds, or as a tool for studying the structure and function of enzymes.
Métodos De Síntesis
TBTC can be synthesized through a variety of methods, including the reaction of a primary amine with a tert-butyl halide, such as bromo- or chloro-tert-butyl chloride. This reaction produces a tert-butyl carbamate, which can then be reacted with a triazole to form TBTC. This reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Propiedades
IUPAC Name |
tert-butyl N-[[1-(3-methylphenyl)triazol-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-6-5-7-13(8-11)19-10-12(17-18-19)9-16-14(20)21-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLSOBCIOUZIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)
![N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6424004.png)

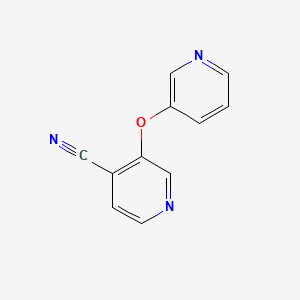
![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)
![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)
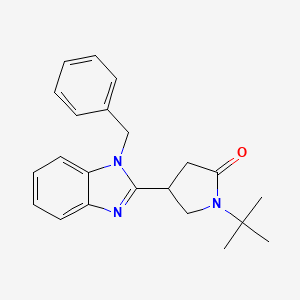
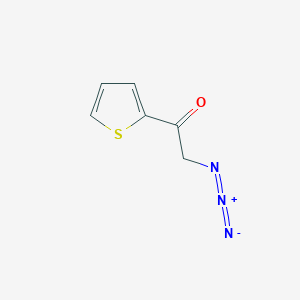
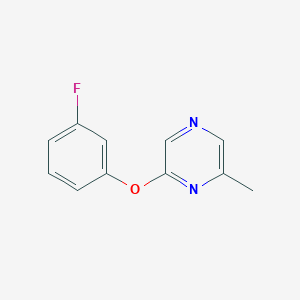
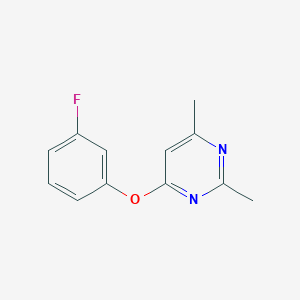
![1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride](/img/structure/B6424083.png)

![2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one](/img/structure/B6424099.png)